![molecular formula C14H9BrCl2F2N2O2 B4117472 N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)
N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea
説明
N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, commonly known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a kinase inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.
作用機序
Sorafenib is a kinase inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib targets the RAF/MEK/ERK pathway, which is involved in cell proliferation, and the VEGFR/PDGFR pathway, which is involved in angiogenesis. Sorafenib also targets other kinases, such as FLT3, c-KIT, and RET, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor growth and angiogenesis in preclinical and clinical studies. Sorafenib has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Sorafenib has been shown to have anti-fibrotic effects in liver fibrosis models.
実験室実験の利点と制限
Sorafenib has several advantages for lab experiments, including its specificity for multiple kinases and its ability to inhibit tumor growth and angiogenesis. However, Sorafenib also has limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for Sorafenib research, including the development of combination therapies with other drugs, the identification of biomarkers for patient selection, and the investigation of Sorafenib's potential use in other types of cancer. Sorafenib's potential use in combination with immunotherapy is also an area of active research. Additionally, the development of Sorafenib analogs with improved pharmacokinetic properties is an area of interest.
科学的研究の応用
Sorafenib has been extensively studied for its potential therapeutic applications, including cancer treatment and liver fibrosis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and pancreatic cancer.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2F2N2O2/c15-7-1-3-11(9(16)5-7)21-14(22)20-8-2-4-12(10(17)6-8)23-13(18)19/h1-6,13H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFXWFZMCYKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)Cl)Cl)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。